![molecular formula C13H26O2Si B14307335 (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal CAS No. 112440-64-9](/img/structure/B14307335.png)
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an oxygen atom, which is further connected to a hept-6-enal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting tert-butyl(dimethyl)silyl ether is then subjected to further functionalization to introduce the hept-6-enal moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl group can be selectively removed using fluoride ions from reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: (3R)-3-[tert-butyl(dimethyl)silyl]oxyheptanoic acid.
Reduction: (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enol.
Substitution: (3R)-3-hydroxyhept-6-enal.
Scientific Research Applications
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl(dimethyl)silyl group provides steric protection, allowing selective reactions at other functional groups. The aldehyde moiety can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound’s effects are mediated through pathways involving oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-[tert-butyl(dimethyl)silyl]oxyhex-5-enal
- (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-5-enal
- (3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-ynal
Uniqueness
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal is unique due to the specific positioning of the tert-butyl(dimethyl)silyl group and the hept-6-enal chain. This structural arrangement imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
112440-64-9 |
|---|---|
Molecular Formula |
C13H26O2Si |
Molecular Weight |
242.43 g/mol |
IUPAC Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal |
InChI |
InChI=1S/C13H26O2Si/c1-7-8-9-12(10-11-14)15-16(5,6)13(2,3)4/h7,11-12H,1,8-10H2,2-6H3/t12-/m1/s1 |
InChI Key |
DKXLROCLCAEMKO-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H](CCC=C)CC=O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCC=C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)
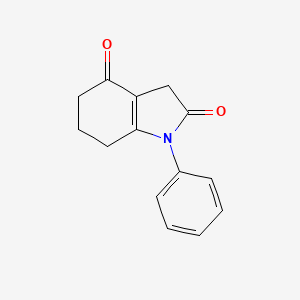

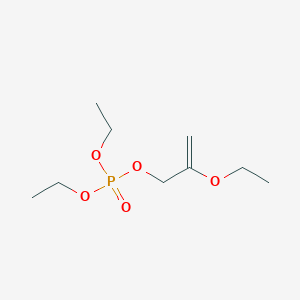
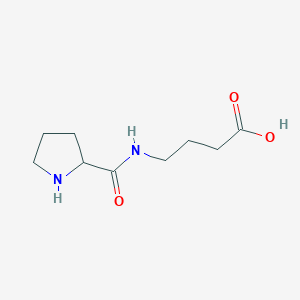
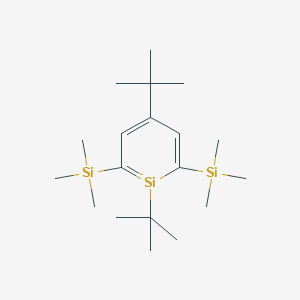
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)

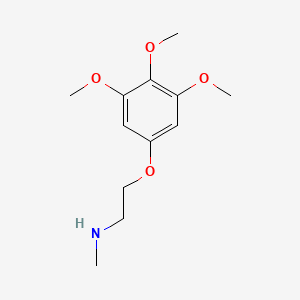
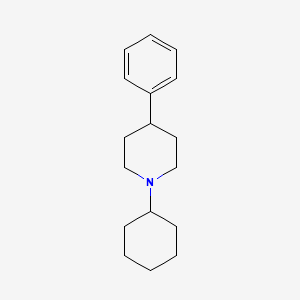
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)


![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
